"4-Bromo-5-ethylthiophene-2-carbaldehyde" CAS number
"4-Bromo-5-ethylthiophene-2-carbaldehyde" CAS number
An In-Depth Technical Guide to 4-Bromo-5-ethylthiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Bromo-5-ethylthiophene-2-carbaldehyde, a key heterocyclic building block. We will delve into its chemical properties, synthesis, reactivity, and critical applications in the fields of medicinal chemistry and materials science, offering field-proven insights for its effective utilization in research and development.
Core Compound Identification
Chemical Abstract Service (CAS) Number: 36880-34-9[1][2][3]
4-Bromo-5-ethylthiophene-2-carbaldehyde is a bifunctional thiophene derivative. The thiophene ring, an aromatic heterocycle containing sulfur, is a privileged scaffold in drug discovery due to its ability to act as a bioisostere for phenyl rings, enhancing metabolic stability and receptor binding affinity.[4] The strategic placement of an aldehyde at the 2-position and a bromine atom at the 4-position provides two distinct and highly valuable reactive sites for synthetic elaboration, making this compound a versatile intermediate for constructing complex molecular architectures.
Physicochemical and Spectroscopic Profile
A summary of the key properties of 4-Bromo-5-ethylthiophene-2-carbaldehyde is presented below. This data is essential for experimental design, including solvent selection, reaction monitoring, and purification.
| Property | Value | Source(s) |
| CAS Number | 36880-34-9 | [1][2][3] |
| Molecular Formula | C₇H₇BrOS | [2][3] |
| Molecular Weight | 219.10 g/mol | [3] |
| Purity | Typically ≥95% | [1] |
| Appearance | (Expected) Light yellow to brown solid or oil | [5] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, 1,4-dioxane); poorly soluble in water. | [5] |
Expected Spectroscopic Signatures:
-
¹H NMR: Key signals would include a singlet for the aldehyde proton (~9.8-10.0 ppm), a singlet for the thiophene proton at the 3-position, a quartet for the methylene (-CH₂) protons of the ethyl group, and a triplet for the methyl (-CH₃) protons of the ethyl group.
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¹³C NMR: Distinct signals are expected for the carbonyl carbon of the aldehyde, the four carbons of the thiophene ring (two of which are quaternary), and the two carbons of the ethyl group.
-
IR Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch would be prominent around 1660-1700 cm⁻¹.
Synthesis and Experimental Protocol
The most direct synthetic route to 4-Bromo-5-ethylthiophene-2-carbaldehyde involves the regioselective bromination of its precursor, 5-ethylthiophene-2-carbaldehyde.[6] The electron-donating nature of the ethyl group and the electron-withdrawing nature of the aldehyde group direct the electrophilic substitution to the 4-position.
Synthetic Workflow Diagram
Caption: Synthesis of the target compound via electrophilic bromination.
Detailed Synthesis Protocol
This protocol describes a standard laboratory procedure for the synthesis of the title compound.
Objective: To synthesize 4-Bromo-5-ethylthiophene-2-carbaldehyde via electrophilic bromination.
Materials:
-
5-Ethylthiophene-2-carbaldehyde
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: Dissolve 5-ethylthiophene-2-carbaldehyde (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C using an ice bath.
-
Bromination: Dissolve N-Bromosuccinimide (1.05 eq) in glacial acetic acid. Add this solution dropwise to the cooled thiophene solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Causality Insight: NBS is a mild and selective brominating agent. Acetic acid serves as a polar protic solvent that facilitates the reaction. Low temperature is critical to control the reaction rate and prevent potential side reactions.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into a beaker of ice water. Extract the aqueous mixture with dichloromethane (3x volumes).
-
Neutralization & Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize acetic acid), water, and brine.
-
Self-Validation: The bicarbonate wash is complete when CO₂ evolution ceases, confirming the removal of the acid catalyst.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 4-Bromo-5-ethylthiophene-2-carbaldehyde.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups: the aldehyde and the carbon-bromine bond. This allows for sequential, selective modifications to build molecular complexity.
Key Transformations Diagram
Caption: Dual reactivity pathways of the title compound.
Applications in Drug Discovery
The thiophene scaffold is a cornerstone in medicinal chemistry. The bromine atom on 4-Bromo-5-ethylthiophene-2-carbaldehyde is perfectly positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[7][8] This enables the facile introduction of diverse aryl or heteroaryl groups, which is a critical strategy for exploring structure-activity relationships (SAR) in drug development.
-
Scaffold for Bioactive Molecules: Thiophene derivatives have shown a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[4][9][10] For instance, related 2-bromo-5-substituted thiophenes have demonstrated potent cytotoxicity against cancer cell lines.[4] The title compound serves as a key starting material to synthesize libraries of such derivatives for high-throughput screening.
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The ability to functionalize both the 4- and 2-positions allows for the precise spatial arrangement of pharmacophoric groups necessary for binding to the ATP pocket of kinases.
Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To couple an aryl boronic acid to the 4-position of the thiophene ring.
Materials:
-
4-Bromo-5-ethylthiophene-2-carbaldehyde (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 eq)
-
Solvent (e.g., 1,4-dioxane/water or toluene)
Procedure:
-
Inert Atmosphere: To an oven-dried flask, add 4-Bromo-5-ethylthiophene-2-carbaldehyde, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add the degassed solvent system via syringe.
-
Causality Insight: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Using degassed solvents removes dissolved oxygen.
-
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the 4-aryl-5-ethylthiophene-2-carbaldehyde product.[8]
Conclusion
4-Bromo-5-ethylthiophene-2-carbaldehyde (CAS: 36880-34-9) is a high-value synthetic intermediate whose utility is derived from its distinct, orthogonally reactive functional groups. Its straightforward synthesis and the predictable reactivity of the aldehyde and bromo moieties make it an indispensable tool for medicinal chemists and materials scientists. The ability to leverage this compound in robust and versatile C-C bond-forming reactions, particularly Suzuki couplings, solidifies its role in the rational design of novel pharmaceuticals and advanced organic materials.
References
- 4-bromo-5-ethylthiophene-2-carbaldehyde | CAS#:36880-34-9 | Chemsrc.
- 4-bromo-5-ethyl-thiophene-2-carbaldehyde [36880-34-9] | Chemsigma.
- 36880-34-9 | 4-Bromo-5-ethylthiophene-2-carbaldehyde - ChemScene.
- 4-BROMO-5-ETHYL-THIOPHENE-2-CARBALDEHYDE synthesis - ChemicalBook.
- 4-Bromo-5-nitrothiophene-2-carbaldehyde - MySkinRecipes.
- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and comput
- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evalu
- Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde - MDPI.
- What are the properties and applications of 5-Bromothiophene-2-carbaldehyde? - Metapharm.
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
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